2-Methyl-N-(piperidin-3-YL)benzamide
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Overview
Description
2-Methyl-N-(piperidin-3-yl)benzamide is a chemical compound that features a benzamide core substituted with a piperidine ring at the nitrogen atom and a methyl group at the second position of the benzene ring. This compound is part of the piperidine derivatives, which are known for their significant role in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(piperidin-3-yl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Amidation Reaction: The piperidine derivative is then reacted with 2-methylbenzoic acid or its derivatives in the presence of coupling agents like carbodiimides to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(piperidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-Methyl-N-(piperidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(piperidin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-3-yl)methylbenzamide: Similar structure but lacks the methyl group at the second position of the benzene ring.
N-(piperidin-4-yl)benzamide: The piperidine ring is attached at the fourth position instead of the third.
N-(piperidin-2-yl)benzamide: The piperidine ring is attached at the second position.
Uniqueness
2-Methyl-N-(piperidin-3-yl)benzamide is unique due to the presence of the methyl group at the second position of the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its pharmacological profile .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-methyl-N-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-10-5-2-3-7-12(10)13(16)15-11-6-4-8-14-9-11/h2-3,5,7,11,14H,4,6,8-9H2,1H3,(H,15,16) |
InChI Key |
DNFVJUYIEWUXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCNC2 |
Origin of Product |
United States |
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